Cesium perchlorate
Description
Structure
2D Structure
Properties
CAS No. |
13454-84-7 |
|---|---|
Molecular Formula |
ClCsHO4 |
Molecular Weight |
233.36 g/mol |
IUPAC Name |
cesium;perchlorate |
InChI |
InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
TXXCTFCOURDRAS-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[Cs+] |
Canonical SMILES |
OCl(=O)(=O)=O.[Cs] |
Other CAS No. |
13454-84-7 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Chemical and Physical Properties
Fundamental Properties
Cesium perchlorate (B79767) is a white, odorless, crystalline solid. nih.gov It is known to be hygroscopic, meaning it can absorb moisture from the surrounding air. cymitquimica.com
Interactive Data Table of Cesium Perchlorate Properties
| Property | Value |
| Molecular Formula | CsClO₄ |
| Molar Mass | 232.36 g/mol wikipedia.org |
| Appearance | White crystalline powder chemimpex.com |
| Density | 3.327 g/cm³ wikipedia.org |
| Melting Point | 250 °C (decomposes) wikipedia.org |
| PubChem CID | 123309 americanelements.com |
Reaction of Cesium Carbonate with Perchloric Acid.
Crystal Structure
This compound exhibits polymorphism, meaning it can exist in more than one crystal structure depending on the temperature. At temperatures below 219 °C, it has an orthorhombic crystal structure with the space group Pnma. wikipedia.orgchemeurope.com Above 219 °C, it undergoes a phase transition to a cubic crystal structure with the space group F43m. wikipedia.orgchemeurope.com
Orthorhombic (<219 °C): Lattice constants a = 9.82 pm, b = 6.00 pm, c = 7.79 pm chemeurope.com
Cubic (>219 °C): Lattice constant a = 7.98 pm wikipedia.orgchemeurope.com
Solubility
This compound is sparingly soluble in cold water and ethanol (B145695) but dissolves more readily in hot water. wikipedia.org Its solubility in water increases significantly with temperature. wikipedia.orgchemeurope.com For instance, at 25 °C, its solubility is 1.974 g/100 ml, while at 99 °C, it increases to 28.57 g/100 ml. wikipedia.orgchemeurope.com Studies have also been conducted on its solubility in mixed solvents, such as water-tetraethylene glycol systems. iaea.org
Thermal Decomposition
When heated above 250 °C, this compound decomposes into cesium chloride (CsCl) and oxygen gas (O₂). wikipedia.orgsmolecule.com This decomposition reaction underscores its role as an oxidizing agent, as it readily releases oxygen at elevated temperatures. chemimpex.com The reaction is as follows:
2 CsClO₄(s) → 2 CsCl(s) + 4 O₂(g) smolecule.com
Crystallographic and Structural Elucidations of Cesium Perchlorate
Polymorphism and Phase Transitions in Cesium Perchlorate (B79767)
Cesium perchlorate is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. This property is common among alkali metal perchlorates. akjournals.com
At temperatures below 219 °C (492 K), this compound possesses a stable orthorhombic crystal structure. wikipedia.orgchemeurope.comwikiwand.com Upon heating, it undergoes a reversible solid-solid phase transition to a cubic structure at approximately 219 °C. wikipedia.orgchemeurope.comwikiwand.com This transition temperature has been reported with slight variations, for instance, between 492-497 K. govinfo.gov This phase change is a notable characteristic, also observed in other perchlorate salts like ammonium (B1175870) perchlorate, which transitions from an orthorhombic to a cubic form at around 245 °C. researchgate.netosti.gov
Unit Cell Parameters and Space Group Determinations
The two polymorphic forms of this compound are defined by distinct unit cell parameters and space groups.
Orthorhombic Phase (<219 °C): The lower-temperature phase crystallizes in the orthorhombic system with the space group Pnma. wikipedia.orgchemeurope.comwikiwand.com The lattice constants for this phase are reported as a = 9.82 Å, b = 6.00 Å, and c = 7.79 Å. wikipedia.orgchemeurope.com Another source provides slightly different values of a = 7.79 Å, b = 9.82 Å, and c = 6.00 Å. govinfo.gov The Materials Project database lists the parameters as a = 5.97 Å, b = 7.83 Å, and c = 9.82 Å for the Pnma space group. materialsproject.org
Cubic Phase (>219 °C): The high-temperature phase adopts a cubic crystal structure belonging to the space group F43m. wikipedia.orgchemeurope.comwikiwand.com The lattice constant for this cubic cell is a = 7.98 Å (798 pm). wikipedia.orgchemeurope.comwikiwand.com
Table 1: Crystallographic Data for this compound Polymorphs
| Property | Orthorhombic Phase | Cubic Phase |
| Temperature Range | <219 °C | >219 °C |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma wikipedia.orgchemeurope.comwikiwand.com | F43m wikipedia.orgchemeurope.comwikiwand.com |
| Lattice Constant (a) | 9.82 Å wikipedia.orgchemeurope.com | 7.98 Å wikipedia.orgchemeurope.comwikiwand.com |
| Lattice Constant (b) | 6.00 Å wikipedia.orgchemeurope.com | 7.98 Å |
| Lattice Constant (c) | 7.79 Å wikipedia.orgchemeurope.com | 7.98 Å |
Structural Relationships with Other Perchlorate Salts
The crystal structures of perchlorate salts vary depending on the cation and the presence of water molecules. nih.gov Anhydrous perchlorates of alkaline earth metals, for instance, show structural differences. Anhydrous calcium perchlorate (Ca(ClO₄)₂) and strontium perchlorate (Sr(ClO₄)₂) are isostructural, both crystallizing in the orthorhombic space group Pbca. nih.goviucr.org However, this differs from the structures of magnesium and barium perchlorates. nih.gov Barium perchlorate anhydrate, for example, crystallizes in the orthorhombic space group Fddd. nih.gov
The polymorphism seen in this compound is also a feature of other alkali metal perchlorates and ammonium perchlorate. akjournals.com For instance, sodium perchlorate also has two polymorphic forms with a transition temperature of 308 °C. dtic.mil The perchlorate anion (ClO₄⁻) itself is tetrahedral, and solid perchlorates are often isomorphous with salts containing other tetrahedral anions like sulfates. nih.gov
Coordination Environments within this compound Crystal Structures
In the orthorhombic structure of this compound, the cesium ion (Cs⁺) is in a 12-coordinate geometry, bonded to twelve oxygen atoms from the surrounding perchlorate anions. materialsproject.org The Cs-O bond distances in this coordination sphere range from 3.15 to 3.59 Å. materialsproject.org The perchlorate ion (ClO₄⁻) maintains a tetrahedral geometry. materialsproject.org
The coordination number of the cation in anhydrous perchlorates tends to increase with the size of the cation. For example, in anhydrous alkaline earth perchlorates, the coordination number increases from 6 for Mg²⁺, to 8 for Ca²⁺, and to 12 for Ba²⁺. nih.gov In a different type of cesium-containing compound, Cs₃[ClO₄][B₁₂H₁₂], the cesium cations are also found in a twelvefold coordination environment, surrounded by two perchlorate anions and four dodecahydro-closo-dodecaborate anions. nih.gov This high coordination number for cesium is consistent with its large ionic radius.
Spectroscopic Characterization of Cesium Perchlorate
Infrared (IR) and Raman Spectroscopy Investigations of Perchlorate (B79767) Anion Vibrations
The vibrational characteristics of the perchlorate anion (ClO₄⁻) in cesium perchlorate have been extensively studied using both IR and Raman spectroscopy. The perchlorate ion, which possesses a tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). gla.ac.uk
In dilute solutions, the fundamental frequencies for the free perchlorate anion are observed at approximately 935 cm⁻¹ (ν₁), 462 cm⁻¹ (ν₂), 1102 cm⁻¹ (ν₃), and 628 cm⁻¹ (ν₄). gla.ac.uk Under Td symmetry, only the ν₃ and ν₄ modes are infrared active, while all four modes are Raman active. scielo.br However, in the solid crystalline state of this compound, the local environment can cause a loss of this perfect Td symmetry, leading to the appearance of otherwise "forbidden" bands and the splitting of degenerate modes in the spectra. gla.ac.uk
For instance, the IR-inactive ν₁ mode can become visible in the infrared spectrum of solid this compound. gla.ac.uk Additionally, the triply degenerate ν₃ and ν₄ modes often split into multiple components. gla.ac.ukscielo.br This splitting arises from the distortion of the ClO₄⁻ tetrahedron within the crystal lattice and the influence of the surrounding cesium cations. gla.ac.uk
The vibrational bands for the ClO₄⁻ ion in mid-IR spectra typically appear as reflectance peaks at 1105–1130 cm⁻¹ (ν₃), 630 cm⁻¹ (ν₄), and 460–495 cm⁻¹ (ν₂). nih.gov In a study of various perchlorate salts, the asymmetric stretching band (ν₃) was found to shift to lower frequencies with increasing perchlorate concentration in solution, while the symmetric stretching band (ν₁) position remained unchanged. nih.gov
The table below summarizes the typical vibrational modes of the perchlorate anion.
| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | IR Activity (Free Ion) | Raman Activity (Free Ion) |
| ν₁ (Symmetric Stretch) | A₁ | ~935 | Inactive | Active |
| ν₂ (Symmetric Bend) | E | ~462 | Inactive | Active |
| ν₃ (Asymmetric Stretch) | F₂ | ~1100-1130 | Active | Active |
| ν₄ (Asymmetric Bend) | F₂ | ~630 | Active | Active |
The vibrational spectra of this compound can also exhibit features arising from anharmonicity, which is the deviation of a molecular vibration from simple harmonic motion. researchgate.netinrim.it Anharmonicity can lead to the appearance of overtones and combination bands, which are transitions to higher energy levels (v > 1). researchgate.net
The study of these second-order vibrational transitions allows for the calculation of anharmonicity constants and harmonic eigenvalues. researchgate.netnih.gov In some cases, a phenomenon known as "Fermi-like" resonance can occur, where a fundamental vibration interacts with an overtone or combination band of similar energy. This interaction can cause a shift in the frequencies and a change in the intensities of the interacting bands. researchgate.netnih.gov For example, a weak mixing of the ν₁ mode with a component of the ν₃ mode has been observed. researchgate.net The analysis of these anharmonic effects provides a more detailed understanding of the potential energy surface of the perchlorate anion. researchgate.netinrim.it
Analysis of Fundamental Vibrational Transitions.
Nuclear Magnetic Resonance (NMR) Studies of this compound Systems
NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. In the context of this compound, ¹³³Cs NMR is particularly useful.
¹³³Cs NMR has been employed to investigate the interactions between the cesium ion (Cs⁺) and its surroundings in various solvents and in the presence of other chemical species. iaea.orgnih.gov The chemical shift of the ¹³³Cs nucleus is sensitive to factors such as solute-solvent and solute-solute interactions. iaea.org
Studies have shown that the ¹³³Cs chemical shift can provide information about the formation of ion pairs and complexes. For example, in nonaqueous solvents, the interaction of Cs⁺ with macrocyclic ligands like crown ethers has been studied by monitoring the change in the ¹³³Cs chemical shift as a function of the ligand-to-metal mole ratio. Although the large size of the Cs⁺ ion often results in weaker interactions with smaller crown ethers, evidence for the formation of weak complexes can still be obtained. In some systems, saturation-transfer ¹³³Cs NMR techniques have been used to determine the exchange rates between different cesium species in solution, such as between a complexed ion and a free ion. acs.orgresearchgate.net
Near-Infrared (NIR) Spectral Features and Hydration State Analysis
NIR spectroscopy is particularly sensitive to vibrations involving hydrogen atoms, making it an excellent tool for studying hydration. nih.govresearchgate.net
The NIR spectra of hydrated perchlorates are dominated by absorption bands due to water molecules. nih.govresearchgate.net These bands typically appear at wavelengths around 1.42–1.48 µm and 1.93–1.98 µm, which correspond to overtones and combination bands of the fundamental H₂O vibrations. nih.gov The exact positions and intensities of these bands can be influenced by the cation present and the level of hydration. nih.govresearchgate.net
Anhydrous this compound, like other anhydrous perchlorates such as potassium perchlorate, does not exhibit these prominent water bands, confirming its anhydrous nature. nih.gov However, the presence of even small amounts of water can be detected through the appearance of these characteristic NIR features. The analysis of NIR spectra can thus be used to determine the hydration state of this compound samples. nih.govresearchgate.net Furthermore, studies on aqueous solutions of alkali metal salts, including cesium compounds, have used NIR spectroscopy to investigate the structure-making or structure-breaking properties of the ions by observing the effect on the O-H stretching vibrations of water molecules in the hydration shell. rsc.orgnih.gov
Thermochemical and Kinetic Analysis of Cesium Perchlorate Decomposition
Thermal Stability and Decomposition Mechanisms
Cesium perchlorate (B79767) is a stable compound under standard conditions but undergoes decomposition at elevated temperatures. The decomposition process for cesium perchlorate is noted to begin at temperatures above 250 °C. smolecule.comwikipedia.org The thermal stability of alkali metal perchlorates shows a trend where the decomposition temperature of this compound is lower than that of rubidium perchlorate and even potassium perchlorate. u-szeged.hu
The decomposition mechanism of this compound is understood to initiate in the solid phase. However, as the reaction progresses and the product, cesium chloride (CsCl), is formed, the substance may melt below the melting point of the pure compound. u-szeged.hu This suggests a complex process that involves both solid-state and liquid-phase decomposition. The initial phase of decomposition, occurring in the solid state, follows a first-order reaction model. u-szeged.hu
Decomposition Products and Pathways
2 CsClO₄(s) → 2 CsCl(s) + 4 O₂(g)
The formation of cesium chloride as a product has been confirmed in studies, and its presence can influence the decomposition process itself. The accumulation of reaction products can alter the physical state of the mixture, leading to a melting-solidification process during decomposition. u-szeged.hunist.gov
Kinetic Parameters of Thermal Decomposition
Kinetic analyses of this compound decomposition have been conducted to determine key parameters like activation energy. For the initial solid-phase decomposition, an activation energy of 68.7 kcal/mole has been reported. u-szeged.hu When the Prout-Tompkins relation, which is often used for autocatalytic reactions, was applied to the entire decomposition process, a lower activation energy of 52 kcal/mole was obtained. u-szeged.hu Further analysis based on the temperature dependence of the time taken for various decomposition stages yielded activation energies in the range of 67–70 kcal/mole. u-szeged.hu It has also been observed that the addition of cesium chloride, the decomposition product, accelerates the reaction, indicating an autocatalytic effect. u-szeged.hu
Table 1: Reported Activation Energies for this compound Decomposition
| Decomposition Stage/Model | Activation Energy (kcal/mole) |
| Initial Solid-Phase (First-order) | 68.7 |
| Total Decomposition (Prout-Tompkins) | 52 |
| From Temperature Dependence of Reaction Times | 67–70 |
High-Temperature Behavior and Exothermic Processes
The decomposition of this compound is an exothermic process, meaning it releases heat. u-szeged.hu This is consistent with the calculated heat of reaction based on the heats of formation of the reactants and products. At high temperatures, specifically between 528–558 °C, kinetic measurements have been successfully carried out by monitoring the pressure of the evolved oxygen in a vacuum. u-szeged.hu The reaction exhibits a maximum rate at approximately 45% completion (α=0.45). u-szeged.hu Like other perchlorates, this compound is a strong oxidant and can react violently with reducing agents and organic materials, especially at elevated temperatures. wikipedia.org
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG-DTG) Investigations
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) coupled with Derivative Thermogravimetry (DTG) are key analytical techniques used to study the thermal decomposition of materials like this compound. While specific DSC/TG-DTG curves for pure this compound are not detailed in the provided search results, the general application of these methods to similar compounds provides insight. For instance, in studies of other perchlorates, DSC curves typically show endothermic peaks corresponding to phase transitions (like the rhombic to cubic transition in potassium perchlorate) and melting, followed by an exothermic peak representing the decomposition. bibliotekanauki.plresearchgate.net
TG-DTG analysis quantifies the mass loss during decomposition. For this compound, this would correspond to the release of oxygen gas. The rate of mass loss, given by the DTG curve, helps in understanding the kinetics of the decomposition. Non-isothermal kinetic parameters, such as activation energy, are often calculated from TG-DTG data obtained at different heating rates using methods like the Kissinger and Flynn-Wall-Ozawa models. bibliotekanauki.plresearchgate.net These techniques have been widely applied to study the thermal behavior of various energetic materials, including perchlorate-based compounds. researchgate.netresearchgate.netacs.org
Electrochemical Properties and Research Applications of Cesium Perchlorate
Role as an Electrolyte in Advanced Electrochemical Systems
Cesium perchlorate (B79767) (CsClO₄) serves as a crucial component in various advanced electrochemical systems, primarily due to its function as an electrolyte that enhances conductivity and stability. chemimpex.comchemimpex.com Its high solubility and ionic conductivity make it a valuable material in the development of electrochemical cells, including batteries and fuel cells. chemimpex.comontosight.ai The compound is utilized in research to investigate ionic conductivity in materials with orientationally disordered phases and as a modifier for polymer electrolytes. sigmaaldrich.com
Enhancement of Ionic Conductivity in Solid-State Electrolytes
Cesium perchlorate is recognized for its high ionic conductivity, a key property for its use in solid-state electrolytes. ontosight.ai Solid-state electrolytes are critical for the development of safer and more energy-dense batteries. The incorporation of salts like this compound into polymer matrices is a common strategy to create solid polymer electrolytes (SPEs). For instance, studies have explored the use of perchlorate salts in combination with polymers like poly(vinyl alcohol) (PVA) to form composite electrolytes. researchgate.netmdpi.com
The mechanism of ionic conductivity enhancement in such systems involves the interaction between the ions of the electrolyte and the polymer backbone. The donor atoms in the polymer solvate the cations (Cs⁺), while the large perchlorate anion (ClO₄⁻) helps to plasticize the polymer matrix, increasing the mobility of the ionic species. researchgate.net Research on polymer electrolytes has shown that the addition of salts like lithium perchlorate, a chemical relative of this compound, can significantly improve ionic mobility. researchgate.net this compound has been specifically used as a modifier in polymer electrolyte/luminescent conjugated polymer mixed ionic-electronic conductors. sigmaaldrich.comfishersci.fi
Interactive Table: Properties of this compound Relevant to Electrolyte Applications
Applications in Battery and Fuel Cell Research
The role of this compound as a stable electrolyte is critical for research in batteries and fuel cells. chemimpex.comchemimpex.com In the context of "water-in-salt" electrolytes (WiSE), which are highly concentrated aqueous electrolytes, perchlorate anions are among those being explored to create wider electrochemical stability windows for aqueous batteries. rsc.org These electrolytes are considered for large-scale energy storage due to the low cost and eco-friendliness of the constituent salts. rsc.org
While much of the research on alkali metal perchlorates in batteries focuses on lithium and sodium salts for lithium-ion and sodium-ion batteries, the principles are transferable. gfschemicals.comgreencarcongress.com For example, anhydrous lithium perchlorate is a key material for battery electrolyte applications. gfschemicals.com Cesium-containing electrolytes, such as a hybrid "water-in-salt" electrolyte with cesium acetate, have been shown to enable high-performance aqueous batteries. rsc.org The use of perchlorate-based electrolytes is also documented in research on supercapacitors and other energy storage devices. researchgate.netmdpi.com
In fuel cell research, particularly protonic ceramic fuel cells (PCCs), the development of stable electrolyte materials is paramount for operating at optimal temperatures (400-600 °C). clemson.edu While specific use of this compound in this context is not detailed, the general need for stable electrolytes that facilitate ion transport is a core research area where perchlorate salts are relevant. clemson.edumit.edu
Electrochemical Reduction Studies of Perchlorate Ions
The perchlorate anion (ClO₄⁻) is thermodynamically a strong oxidant, yet it is kinetically very stable and slow to react in aqueous solutions. wikipedia.org This kinetic stability is why perchlorate solutions are often used as non-interfering supporting electrolytes in electrochemical studies. wikipedia.orgiapchem.org However, under specific conditions and with appropriate catalysts or electrode materials, the electrochemical reduction of perchlorate to the harmless chloride ion (Cl⁻) can be achieved. iapchem.orgresearchgate.net
Mechanistic Investigations of Perchlorate Reduction
The reduction of perchlorate is a complex process involving the transfer of eight electrons. Mechanistic studies propose that the reduction starts with the adsorption of the ClO₄⁻ ion onto active sites on the electrode surface. researchgate.net The entire process, from the perchlorate ion to the final chloride ion, is believed to occur on the electrode surface, with the desorption of intermediate species being negligible. researchgate.net
Several reduction mechanisms have been proposed. One involves an inner-sphere electron transfer, where an oxygen atom is transferred from the perchlorate anion to a reducing agent. wikipedia.org This is observed with certain metallic cations like Ti(III), which can reduce ClO₄⁻ to Cl⁻. wikipedia.orgumass.edu Another pathway is through direct electrochemical reduction at a cathode. The process is thermodynamically favorable, but the high activation energy barrier limits the reaction rate. wikipedia.orgiapchem.org
Bacterial reduction of perchlorate also provides mechanistic insights, involving enzymes like perchlorate reductase. oup.com This biological process sequentially reduces perchlorate (ClO₄⁻) to chlorite (B76162) (ClO₃⁻), then to chlorite (ClO₂⁻), which is then disproportionated to chloride (Cl⁻) and oxygen (O₂). oup.com In some microbial systems, the reduction is linked to electron transport chains, where H₂S can be oxidized by reactive intermediates of perchlorate respiration. asm.org
Influence of Electrode Materials on Reduction Efficiency
The choice of electrode material is critical for the efficiency of perchlorate reduction. Various metals have been shown to be capable of reducing perchlorate ions, including rhodium (Rh), platinum (Pt), iridium (Ir), ruthenium (Ru), titanium (Ti), and tin (Sn). iapchem.orgresearchgate.netca.gov
Rhodium (Rh): Studies using rhodium electrodes in acidic media have been used to develop kinetic models for perchlorate reduction. Voltammetry and chronoamperometry have shown that the process begins with the adsorption of perchlorate ions on the electrode. researchgate.net
Titanium (Ti): Titanium-based electrodes, particularly those coated with a thin film of TiO₂, have been assessed for the electrochemical and photocatalytic reduction of perchlorate. iwaponline.com Doping the TiO₂ film with vanadium was found to significantly improve the reduction percentage. iwaponline.com The reaction of perchlorate with Ti³⁺ ions, especially in methanesulfonic acid, has been found to be very fast, forming the basis for some water treatment technologies. umass.edu
Iron (Fe): Zero-valent iron (ZVI) and other iron-based materials have been extensively studied for perchlorate remediation. nih.govresearchgate.netacs.org The mechanism is believed to involve the initial adsorption of perchlorate onto the iron surface, followed by reduction. researchgate.netacs.org The reactive phase is thought to be a mixed-valence iron species rather than pure ZVI or iron oxides alone. acs.org In microbial electrochemical systems, cathodes made of iron/carbon (Fe/C) particles have demonstrated effective perchlorate removal. nih.govfrontiersin.org
Other Materials: Significant reduction has been observed in cells with a nickel (Ni) electrode and a Pt counter-electrode. researchgate.netresearchgate.net Platinum-activated nickel has also been explored. researchgate.net Porous carbon electrodes deposited with iron nanoparticles have also been used. acs.org
Interactive Table: Electrode Materials for Perchlorate Reduction
Interfacial Phenomena and Electrode Interactions
The interface between an electrode and an electrolyte is a region of intense interest where fundamental electrochemical processes occur. The presence of cesium and perchlorate ions significantly influences the structure and properties of this interface.
Studies using surface-enhanced infrared absorption spectroscopy (SEIRAS) on gold electrodes have revealed that the orientation of water molecules at the interface is potential-dependent. acs.org In the presence of perchlorate ions, which are weakly hydrated, the structure of interfacial water is altered, especially at positive potentials where perchlorate ions tend to adsorb. acs.orgacs.org This contrasts with strongly hydrated ions like sulfate, which compete more directly with water molecules at the interface. acs.org
The interaction of cesium ions at electrode interfaces has also been studied. For instance, research on Prussian Blue films using an electrochemical quartz crystal microbalance showed that Cs⁺ ions are spontaneously absorbed into the porous structure of the film, substituting water molecules. researchgate.net This process affects the film's electrochemical properties. researchgate.net
Table of Compounds and PubChem CIDs
Theoretical and Computational Chemistry of Cesium Perchlorate
Quantum Mechanical (e.g., DFT) Investigations of Structure and Bonding
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structure and bonding characteristics of cesium perchlorate (B79767), focusing on both the constituent ions and their interactions.
The perchlorate anion (ClO₄⁻) is the primary subject of many of these computational studies. Investigations using DFT and other methods like unrestricted Hartree-Fock and coupled cluster theory confirm the anion's stable tetrahedral geometry. researchgate.net Electron distribution studies elucidate the bonding pattern within the perchlorate anion, characterizing it as a system with a delocalized negative charge spread across the four oxygen atoms. researchgate.netspringer.com This charge delocalization contributes to the anion's kinetic inertness and its nature as a poor nucleophile. springer.com The bond between the metal cation and the perchlorate anion is generally characterized as weak and predominantly ionic, though it possesses some covalent character. nih.gov
DFT methodologies, such as those combining Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr correlation functional (LYP), have been applied to analyze the vibrational modes of the perchlorate anion. researchgate.net Such studies help in interpreting spectroscopic data and understanding the anion's behavior within a crystal lattice. While direct DFT studies focusing exclusively on the cesium perchlorate crystal are not extensively detailed in the literature, the principles derived from studies on the perchlorate anion and its interaction with other cations are transferable. researchgate.netresearchgate.net Computational studies of cesium cations interacting with various oxygen-containing ligands show that the strongest interactions are observed with anionic species, with binding energies significantly higher than with neutral molecules. researchgate.net
Molecular Dynamics Simulations in this compound Systems
Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in both solid and solution phases. These simulations model the motion of ions over time, providing a microscopic view of transport phenomena and structural properties.
In the solid state, MD simulations have been used to study the transport properties of high-temperature, orientationally disordered phases of alkali perchlorates, including this compound. researchgate.netnsc.ru These phases are characterized by high ionic conductivity. researchgate.net Simulations reveal that the conductivity mechanism is complex; it is not simply a matter of cation size. nsc.ru For the series of alkali perchlorates, ionic conductivity passes through a minimum with increasing cation radius, with potassium perchlorate having the lowest conductivity. researchgate.net As the cation size increases to rubidium and cesium, the relative free volume of the crystal lattice also increases. researchgate.net This increased free volume facilitates the reorientation of the perchlorate anions, which in turn promotes cation transfer via a cooperative "paddle-wheel" mechanism, leading to higher conductivity. researchgate.net MD simulations suggest that cation diffusion and anion reorientation are closely interrelated processes. researchgate.netnsc.ru
In solution, MD simulations have been employed to study the physicochemical properties of electrolytes containing perchlorate salts. For instance, simulations of alkali and alkaline earth metal perchlorates in sulfolane (B150427) have been used to calculate properties like density, viscosity, and conductivity. nih.gov These studies model the structure of the solvate shells around the metal cations, showing that sulfolane coordinates to the metal via an oxygen atom. nih.gov Similarly, MD simulations of highly concentrated aqueous solutions of sodium perchlorate provide insights into ion aggregation and changes in the hydrogen-bond network, which are analogous to the behavior expected in this compound solutions under similar conditions. rsc.org The choice of appropriate interatomic potentials, or force fields, such as the CLAYFF model and specific parameters for cesium, is critical for the accuracy of these simulations. escholarship.org
Modeling of Ionic Interactions and Coordination Environments
The modeling of ionic interactions and the resulting coordination environments is crucial for understanding the structural chemistry of this compound. These models are informed by both experimental data, such as X-ray diffraction, and computational techniques.
In complex crystal structures, the cesium cation can exhibit a high coordination number. A notable example is found in the anti-perovskite compound Cs₃[ClO₄][B₁₂H₁₂], where the coordination environment around the Cs⁺ cations was determined by single-crystal X-ray diffraction. nih.govmdpi.com In this structure, each cesium cation is surrounded by two perchlorate anions and four dodecahydro-closo-dodecaborate anions, resulting in a coordination number of 12. nih.govmdpi.com The cesium ions form bonds with the oxygen atoms of the perchlorate anions, with specific Cs-O bond lengths detailed in the structural analysis. mdpi.com The perchlorate ion itself can act as a ligand in various configurations, including monodentate and bidentate (bridging or chelating) forms. nih.gov
In aqueous solution, the coordination environment is different. Large-angle X-ray scattering (LAXS) studies on the hydration of alkali metal ions have determined that the cesium ion is weakly hydrated with a single shell of water molecules. acs.org These studies propose a hydration number of eight for the Cs⁺ ion in aqueous solution, with a mean Cs-O bond distance of 3.07(1) Å. acs.org The interaction is primarily electrostatic between the cation and the oxygen atoms of the water molecules.
Computational modeling supports these findings, showing strong interactions between the cesium cation and oxygen-containing ligands. researchgate.net The modeling of these ionic interactions is essential for predicting the behavior of this compound in various environments, from solid-state devices to geological systems. researchgate.netescholarship.org
Interactive Table: Cesium Ion Coordination Data The following table summarizes coordination numbers and bond distances for the cesium ion in different chemical environments as discussed in the text.
| Environment | Coordination Number | Coordinating Species | Cs-Ligand Bond Distance (Å) | Source |
|---|---|---|---|---|
| Aqueous Solution | 8 | Water (Oxygen) | 3.07 | acs.org |
| Cs₃[ClO₄][B₁₂H₁₂] Crystal | 12 | Perchlorate (Oxygen) and Borate (Hydrogen) | Varies (see source) | nih.govmdpi.com |
Predictions of High-Oxidation States and Novel Bonding Configurations for Cesium
While cesium is almost exclusively found in the +1 oxidation state in its compounds, theoretical studies predict the possibility of higher oxidation states under extreme conditions. wikipedia.orgnih.gov These predictions represent a significant departure from the general principles of alkali metal chemistry, which are dominated by the loss of a single valence electron. nih.gov
First-principles calculations have shown that under high pressure, cesium can be forced to utilize its inner-shell 5p electrons for chemical bonding. nih.gov This phenomenon is predicted to occur in the presence of highly electronegative elements, specifically fluorine. nih.govacs.org Theoretical models suggest the formation of stable cesium fluoride (B91410) compounds, CsFₙ where n > 1, at pressures above 5 GPa. nih.govunlv.edu In these hypothetical compounds, the cesium atom could achieve formal oxidation states from +2 up to +5 or even +6. acs.orgunlv.edu
Under these conditions, cesium would behave chemically like a p-block element, with the geometry and bonding of the predicted CsFₙ molecules resembling those of isoelectronic xenon fluorides (XeFₙ). nih.gov This indicates that the inner-shell electrons, which are typically considered non-reactive, can become the primary components of chemical bonds under sufficient pressure. nih.gov
It is important to note that these predictions are currently theoretical. stackexchange.com Experimental efforts to synthesize these high-oxidation-state cesium compounds, for example by using hard X-ray photochemistry to generate fluorine in situ within a diamond anvil cell, have been undertaken but have not yet yielded definitive isolation of a CsFₙ (n>1) compound. unlv.edu The predictions are specific to cesium's interaction with fluorine under high pressure, and there is no current theoretical or experimental evidence to suggest that similar high-oxidation states for cesium could be achieved in compounds with perchlorate. nih.govstackexchange.com
Advanced Analytical Methodologies Employing Cesium Perchlorate
Use as a Standard Reference Material in Analytical Techniques
High-purity cesium perchlorate (B79767) is utilized as a standard reference material in various analytical techniques, ensuring the accuracy and reliability of instrumental measurements. researchgate.net
In X-ray diffraction (XRD), cesium perchlorate can be used as a standard for instrument calibration and phase identification. The National Bureau of Standards (now the National Institute of Standards and Technology, NIST) has included this compound in its compilations of standard X-ray diffraction powder patterns. scispace.comscirp.org These standard patterns provide a reliable reference for the crystallographic analysis of unknown materials.
For Inductively Coupled Plasma Mass Spectrometry (ICP-MS), this compound can serve as a source for cesium standards. researchgate.net ICP-MS is a highly sensitive technique for elemental analysis. Cesium standards are available for ICP-MS, often prepared in a nitric acid matrix. researchgate.netfishersci.at In some applications, cesium is intentionally added to samples as an ionization buffer, particularly in ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry), to create a high and stable electron density in the plasma, which suppresses the ionization of other elements and mitigates matrix effects. mdpi.comresearchgate.net
Precipitation Agent in Gravimetric Analysis and Separation Techniques
This compound's most significant analytical application stems from its low solubility among alkali metal perchlorates. mdpi.comnih.gov This property makes it an effective precipitation agent for the quantitative determination of perchlorate ions through gravimetric analysis. mdpi.com The process involves adding a source of cesium ions to a solution containing perchlorate, causing the precipitation of this compound. The precipitate can then be filtered, dried, and weighed to determine the original perchlorate concentration.
The solubility of alkali metal perchlorates in water increases in the order of CsClO₄ < RbClO₄ < KClO₄ < LiClO₄ < NaClO₄. mdpi.comnih.gov This trend highlights the utility of cesium for selectively precipitating perchlorate.
Solubility of Alkali Metal Perchlorates
| Compound | Solubility Trend |
|---|---|
| This compound (CsClO₄) | Least Soluble |
| Rubidium Perchlorate (RbClO₄) | ↓ |
| Potassium Perchlorate (KClO₄) | ↓ |
| Lithium Perchlorate (LiClO₄) | ↓ |
| Sodium Perchlorate (NaClO₄) | Most Soluble |
The low solubility of this compound is also exploited for separatory purposes, allowing for the isolation of the perchlorate anion from a sample matrix before further analysis. mdpi.comnih.gov This precipitation step effectively concentrates the perchlorate and separates it from interfering soluble species. This was a critical property used in the historical characterization of the element francium, where francium perchlorate was found to coprecipitate with this compound. mdpi.comnih.gov
Application in Ion Chromatography for Anion Detection and Quantification
Ion chromatography (IC) is a primary technique for the determination of anions like perchlorate in various samples, including drinking water. While this compound itself is not typically a mobile phase component, cesium standards are used in IC for cation analysis. The analysis of the perchlorate anion by IC is well-established, often using suppressed conductivity detection to achieve low detection limits. The technique separates perchlorate from other common anions such as chloride, sulfate, and carbonate, which can be present at much higher concentrations and interfere with other analytical methods.
Isotopic Analysis of Perchlorate by this compound Crystallization
In environmental forensics and source tracking, the isotopic analysis of perchlorate (examining ratios of ³⁷Cl/³⁵Cl and ¹⁸O/¹⁷O/¹⁶O) is a powerful tool for distinguishing between natural and synthetic sources. A crucial step in this analysis involves concentrating the trace amounts of perchlorate from large volumes of water, often using selective ion-exchange resins. After elution from the resin, the purified perchlorate can be crystallized as this compound (CsClO₄) by the addition of cesium chloride (CsCl). This process provides a solid, pure form of the analyte suitable for the subsequent steps of isotopic analysis by isotope ratio mass spectrometry (IRMS).
Utilization in Ion-Selective Electrode Development
Ion-selective electrodes (ISEs) are potentiometric sensors used for the direct measurement of the activity of specific ions in a solution. Numerous ISEs have been developed for the detection of the perchlorate anion. These electrodes typically consist of a polymeric membrane containing a specific ionophore—a compound that selectively binds to the target ion—plasticizers, and a solid or liquid internal contact. Research in this area has explored a wide variety of ionophores, including large organic molecules and organometallic complexes, to achieve high selectivity and sensitivity for perchlorate. While various materials are employed in the fabrication of these electrodes, the direct use of this compound as a component within the ion-selective membrane or as the ionophore itself is not a documented practice in the reviewed literature. The focus remains on complex organic and inorganic ionophores that provide the necessary selectivity for the perchlorate ion over other anions.
Materials Science and Engineering Applications of Cesium Perchlorate Research
Doping Agent in Solid Electrolytes and Luminescent Polymers
Cesium perchlorate (B79767) serves as a crucial doping agent, a substance added in small amounts to another to alter its electrical or optical properties. This application is particularly significant in the development of advanced solid electrolytes and luminescent polymers.
In the field of solid-state electronics, cesium perchlorate is a key component in solid polymer electrolytes (SPEs). For instance, a combination of Poly(ethylene oxide) and this compound (PEO:CsClO₄) has been effectively used to dope (B7801613) tungsten(IV) selenide (B1212193) (WSe₂) based field-effect transistors. In this system, the CsClO₄ salt dissociates into mobile cesium (Cs⁺) and perchlorate (ClO₄⁻) ions within the PEO matrix at temperatures above its glass transition state. These mobile ions can be driven to the surface of the WSe₂ channel by an external voltage, creating an electric double layer that electrostatically dopes the material, thereby improving carrier densities and reducing contact resistance.
| Material | Dopant System | Application | Key Finding |
| WSe₂ | PEO:CsClO₄ | Field-Effect Transistor (FET) Doping | Achieved degenerate n- and p-type doping, significantly lowering contact resistance and increasing current densities. |
In the realm of luminescent polymers, this compound is used in polymer light-emitting electrochemical cells (LECs). Research has shown that the size and mass of the cation in the polymer electrolyte, such as cesium, have a dramatic effect on ionic mobility and the positioning of the light-emitting junction within the device. The use of this compound can lead to a more centered emission zone, which correlates with higher electroluminescence efficiency and improved current stability in LECs.
Precursor in Nanoparticle Synthesis
A precursor is a compound that participates in a chemical reaction that produces another compound. This compound is identified as a potential precursor in the synthesis of various nanomaterials. fishersci.fi It has been utilized as a reactant to study the effects of metal salts on the morphology of silica (B1680970) nanomaterials. The synthesis process generally involves the reaction of a precursor salt with other reagents under controlled conditions, such as temperature and pH, to induce nucleation and growth of nanoparticles with specific sizes and shapes.
Synthesis of Cesium Oxide Nanoparticles
Among the potential applications for this compound as a precursor is in the synthesis of cesium oxide (Cs₂O) nanoparticles. These nanoparticles are noted for their potential uses in fields like catalysis and energy storage. The synthesis would involve the chemical conversion of this compound into cesium oxide at the nanoscale, a process that leverages the compound as a reliable source of cesium ions.
Modifier in Mixed Ionic-Electronic Conductors
This compound is utilized as a modifier in mixed ionic-electronic conductors (MIECs), which are materials that conduct both ions and electrons. This property is critical for devices like batteries, fuel cells, and sensors. Several studies identify this compound as a modifier for polymer electrolyte/luminescent conjugated polymer MIECs. fishersci.fi
Research in Energetic Materials and Combustion Enhancement
This compound is a potent oxidizing agent, meaning it readily releases oxygen, which can enhance combustion processes. This property makes it a subject of significant research in the field of energetic materials, such as pyrotechnics and explosives. chemimpex.com Its ability to improve combustion efficiency is a key factor in its application. chemimpex.com
Recent research has explored the incorporation of this compound into novel high-energy materials. One such area is the synthesis of energetic anti-perovskite compounds. In these studies, this compound is used to introduce the oxidizing perchlorate anion into the anti-perovskite crystal structure, creating new materials with significant energy release potential.
| Energetic Compound | Precursors | Key Property |
| Cs₃(ClO₄)[B₁₂H₁₂] | Cesium dodecahydro-closo-borate, this compound | High-energy anti-perovskite with significant thermal decomposition energy. |
Role as an Oxidizer in Propellant Development Studies
While ammonium (B1175870) perchlorate is more commonly used, research into other perchlorate salts, including this compound, is ongoing to explore different performance characteristics, stability, and handling properties for specialized aerospace applications. chemimpex.com
Catalytic Applications in Chemical Reactions
The role of this compound in catalysis is primarily indirect. While not typically a catalyst itself, it is used as a precursor or reactant in the synthesis of materials that possess catalytic activity. For instance, as mentioned previously, it can be a precursor for cesium oxide nanoparticles, which have potential applications in catalysis.
Additionally, this compound is sometimes used in studies to understand or test catalytic systems. In one study, it was used as an oxidizing agent to probe the sensing capabilities of perovskite nanoparticles, demonstrating the nanoparticles' response to chemical stimuli. In another area of research, cesium carbonate, a related compound, has been shown to be an effective catalyst for certain organic reactions, highlighting the catalytic potential of cesium-based compounds. wikipedia.orgfishersci.at
Development of Advanced Materials for Electronics and Optics
The distinct properties of this compound make it a valuable compound in the research and development of advanced materials for electronic and optical applications. chemimpex.com It is utilized for the long-duration optical transmission of information in devices known as infofuses. thermofisher.comfishersci.atsigmaaldrich.com
A significant area of research involves the use of this compound as a component in solid polymer electrolytes for electronic devices. In one study, a solid polymer electrolyte made of polyethylene (B3416737) oxide and this compound (PEO:CsClO₄) was used to create electric double-layer p-i-n junctions in tungsten diselenide (WSe₂), a two-dimensional transition metal dichalcogenide material. researchgate.net This application is notable for the following findings:
The PEO:CsClO₄ electrolyte induces high concentrations of electron and hole carriers at the device contacts. researchgate.net
These high carrier densities help to lower contact resistance. researchgate.net
The resulting p-i-n homojunctions in WSe₂ exhibited a substantially constant ideality factor (a measure of how closely a diode follows ideal diode behavior) over more than three orders of magnitude in current. researchgate.net
This use of this compound within a polymer electrolyte facilitates the creation of high-performing electronic components from 2D materials, demonstrating its role in advancing semiconductor device technology. researchgate.net
Investigations in Polymer-Based Nanocomposite Electrolytes
This compound is investigated as a critical component and modifier in polymer-based electrolytes for various applications, including light-emitting electrochemical cells. sigmaaldrich.com Its high ionic conductivity is a key property exploited in the formulation of solid-state electrolytes. ontosight.ai
Research has specifically highlighted the use of this compound in conjunction with polyethylene oxide (PEO) to form a solid polymer electrolyte. researchgate.net This PEO:CsClO₄ system functions as an electric double-layer electrolyte that can be used to gate two-dimensional materials. researchgate.net The electrolyte enables the formation of lateral p-i-n junctions by inducing degenerate electron and hole carrier densities in the semiconductor material. researchgate.net
The function of this compound in these electrolytes is to provide the mobile ions (Cs⁺ and ClO₄⁻) that form the electric double layers at the interface with the semiconductor, which in turn tunes the electronic properties of the material. researchgate.net this compound also serves as a modifier for polymer electrolyte/luminescent conjugated polymer mixed ionic-electronic conductors. fishersci.atsigmaaldrich.com These investigations are crucial for developing flexible and efficient solid-state electronic and optoelectronic devices.
Emerging Research Frontiers and Interdisciplinary Studies Involving Cesium Perchlorate
Biological Research in Ion Channel and Transport Protein Studies
While cesium ions (Cs⁺), typically from cesium chloride, are well-known for their role in blocking certain potassium ion channels in electrophysiological studies, the involvement of cesium perchlorate (B79767) in this specific area is less direct. However, research highlights the significant role the perchlorate anion (ClO₄⁻) can play in modulating the environment of ion channels and membranes.
In studies of supported bilayer lipid membranes, perchlorate anions have been shown to act as a stimulus that can open ion channels. acs.org Research demonstrated that in the absence of perchlorate, lipid channels remain in a closed state. acs.org The introduction of perchlorate anions, from sodium perchlorate, was found to induce the opening of these channels. acs.org This effect is attributed to the formation of ion association compounds between the perchlorate anions and the quaternary ammonium (B1175870) cations within the lipid bilayer, which disrupts the regular alignment of the lipid molecules and forms open ion channels. acs.org The intensity of the channel current was observed to increase with the concentration of perchlorate anions, indicating a dose-dependent effect on channel opening. acs.org
Furthermore, cesium perchlorate serves as a component in specialized chemical tools used in biological imaging. For instance, it is a modifier of polymer electrolytes and luminescent conjugated polymers that function as mixed ionic-electronic conductors. fishersci.fisigmaaldrich.com In a more specific application, the dye tetramethylrhodamine (B1193902) methyl ester perchlorate (TMRM) has been used to study membrane potential dynamics in E. coli biofilms, which are linked to ion channel activity. elifesciences.org In these contexts, the perchlorate anion is part of a larger, functional molecule, underscoring its utility in the broader field of biological research.
High-Pressure Chemistry and Novel Cesium Compounds
This compound is a compound of interest in the field of high-pressure chemistry, primarily for its properties as a potent oxidizer and as a precursor for novel chemical synthesis. Perchlorates, in general, are recognized for their ability to release oxygen, a property that can be harnessed in high-pressure environments to synthesize new materials. For example, research into creating higher oxidation states of cesium, such as in novel cesium fluorides (CsFₙ), has utilized the in-situ generation of reactants under extreme conditions. unlv.edu In related experiments, potassium perchlorate has been decomposed by hard x-rays within diamond anvil cells to produce molecular oxygen for high-pressure reactions. unlv.edu This principle highlights the potential utility of this compound as an oxygen source in similar high-pressure syntheses.
A direct application of this compound in this field is its use as a reactant for the synthesis of other novel oxidizers. Research has shown that this compound reacts with chlorine fluorosulfate (B1228806) (ClSO₃F) at -45°C to produce chlorine perchlorate (ClClO₄) in high yield. dtic.mil This reaction demonstrates the role of this compound as a precursor in forming unusual compounds that contain chlorine in two different valence states, which are of interest for their high-energy properties. dtic.mil
The behavior of perchlorate-containing compounds under high pressure is an active area of study. High-pressure Raman spectroscopy on materials like diglycine perchlorate has revealed multiple phase transitions as pressure increases, indicating significant changes in the local structure of the perchlorate group and surrounding hydrogen bonds. ias.ac.in Studies on potassium perchlorate have also identified new phases and explored its x-ray induced decomposition at high pressures. researchgate.net These investigations into the structural stability and reactivity of perchlorates under extreme pressures provide fundamental insights relevant to the behavior of this compound under similar conditions.
Studies in Polymer Science for Advanced Materials
This compound plays a crucial role in the development of advanced materials within polymer science, particularly as a salt for solid polymer electrolytes (SPEs). These materials are essential for applications in next-generation electronics, including field-effect transistors (FETs) and batteries.
A significant application is the combination of this compound with polyethylene (B3416737) oxide (PEO) to form a PEO:CsClO₄ solid polymer electrolyte. aip.org This SPE is used for electric-double-layer (EDL) doping of advanced semiconductor materials, such as tungsten diselenide (WSe₂). aip.orgresearchgate.net The EDL forms at the interface between the polymer electrolyte and the semiconductor, inducing high charge carrier densities that can exceed 10¹³ cm⁻². aip.orgresearchgate.net This doping method effectively reduces the contact resistance in WSe₂ FETs, a major limiting factor in their performance. aip.org The use of cesium is particularly advantageous; the larger ionic radius of Cs⁺ compared to smaller ions like Li⁺ makes it less likely to intercalate into the crystal structure of the material being doped, which can prevent damage and preserve the material's intrinsic properties. researchgate.net
Research findings have demonstrated the effectiveness of this approach. By locking the EDL into place by cooling the device below the glass transition temperature of the polymer, both n-doping and p-doping of the WSe₂ channel can be achieved, leading to significant performance enhancements. aip.org
Table 1: Performance of WSe₂ Field-Effect Transistors with PEO:CsClO₄ EDL Doping
| Doping Type | Sheet Carrier Density (cm⁻²) | Current Density (μA/μm) | Contact Resistance (kΩ·μm) |
|---|---|---|---|
| n-doping | (4.9 ± 1.9) × 10¹³ | 58 | 3.4 |
| p-doping | (3.5 ± 1.9) × 10¹³ | 50 | 1.0 |
Data sourced from a study on electric-double-layer doping of WSe₂ FETs. aip.org
The ability of this compound to modify polymer electrolytes makes it a valuable component for creating mixed ionic-electronic conductors and for studying cationic effects in devices like polymer light-emitting electrochemical cells. fishersci.fisigmaaldrich.com
Investigation of this compound in Antiperovskite Compounds
This compound is a key precursor in the synthesis of novel high-energy antiperovskite compounds. semanticscholar.orgresearchgate.net Antiperovskites have a crystal structure analogous to perovskites but with the positions of cations and anions inverted. Recent research has focused on creating energetic materials within this structural family.
Specifically, this compound is used to synthesize the antiperovskite Cs₃[ClO₄][B₁₂H₁₂]. semanticscholar.orgnih.gov This compound is produced through the direct mixing of aqueous solutions of cesium dodecahydro-closo-borate (Cs₂[B₁₂H₁₂]) and this compound, followed by isothermal evaporation. semanticscholar.orgresearchgate.net The resulting compound is one of the first examples of a high-energy antiperovskite based on hydro-closo-borates. semanticscholar.orgnih.gov
Single-crystal X-ray diffraction has been used to determine the precise structure of these materials. Cs₃[ClO₄][B₁₂H₁₂] crystallizes in an orthorhombic system and exhibits a distorted hexagonal anti-perovskite order. semanticscholar.orgresearchgate.net
Table 2: Crystallographic Data for the Antiperovskite Cs₃[ClO₄][B₁₂H₁₂]
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (pm) | 841.25(5) |
| b (pm) | 1070.31(6) |
| c (pm) | 1776.84(9) |
Data sourced from the synthesis and characterization of Cs₃X[B₁₂H₁₂] anti-perovskites. semanticscholar.orgresearchgate.net
Thermal analysis of Cs₃[ClO₄][B₁₂H₁₂] reveals its properties as an energetic material. The inclusion of the oxidizing perchlorate anion reduces the thermal stability compared to the parent compound Cs₂[B₁₂H₁₂], with decomposition beginning around 322°C. acs.org Differential scanning calorimetry (DSC) studies show that upon structural collapse, the compound can release a substantial amount of energy, measured up to 2000 J/g. semanticscholar.org This energy release is comparable to that of traditional high-energy materials like HMX. semanticscholar.org
Q & A
Q. What are the primary laboratory methods for synthesizing cesium perchlorate, and how do solvent conditions influence yield?
this compound is typically synthesized by reacting cesium salts (e.g., cesium chloride) with perchloric acid or alkali perchlorates in ethanol-water solutions. The low solubility of this compound in cold ethanol facilitates precipitation . Critical factors include pH control (~neutral to avoid side reactions) and temperature (≤25°C to minimize decomposition). Yield optimization requires stoichiometric excess of cesium ions and rigorous drying under inert atmospheres due to hygroscopicity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and vibrational properties?
Raman and infrared (IR) spectroscopy are pivotal for identifying the symmetric Cl-O stretching modes of the perchlorate anion (ClO₄⁻) at ~935 cm⁻¹ and 1,100 cm⁻¹, respectively. These techniques also detect ion-pairing effects in solutions, such as interactions between Cs⁺ and ClO₄⁻, which split spectral peaks . X-ray diffraction (XRD) is used to confirm crystalline structure, particularly the cubic lattice symmetry of anhydrous CsClO₄.
Q. How can ion chromatography (IC) and mass spectrometry (MS) be optimized for detecting trace this compound in environmental samples?
IC coupled with tandem MS (IC-MS/MS) achieves sub-ppb detection limits. Key steps include:
- Sample pretreatment : Solid-phase extraction (SPE) with anion-exchange cartridges to isolate ClO₄⁻ from interfering ions (e.g., nitrate, sulfate).
- Chromatographic columns : High-capacity AS20 or AS11 columns with hydroxide eluents (e.g., KOH gradients) for optimal ClO₄⁻ separation .
- Mass settings : Negative-ion mode with MRM transitions at m/z 99 → 83 (ClO₄⁻ → ClO₃⁻) to enhance specificity .
Advanced Research Questions
Q. What mechanisms govern this compound’s redox behavior in high-temperature or irradiated environments?
Under thermal stress (>400°C), CsClO₄ decomposes exothermically to cesium chloride (CsCl) and oxygen, with intermediate formation of cesium chlorate (CsClO₃). Radiolysis via gamma irradiation induces ClO₄⁻ reduction to Cl⁻, producing reactive oxygen species (ROS). Kinetic studies using differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) reveal that Cs⁺’s large ionic radius stabilizes the transition state, slowing decomposition compared to smaller alkali perchlorates (e.g., LiClO₄) .
Q. How does matrix diffusion and sorption affect this compound’s mobility in groundwater systems?
Cesium’s mobility is limited by sorption to clay minerals (e.g., illite, montmorillonite) via ion exchange at negatively charged sites. However, in fractured bedrock, matrix diffusion into low-permeability zones prolongs contamination. Predictive models (e.g., HYDRUS-1D) incorporate:
- Retardation factors : Derived from batch sorption experiments (Kd values ~10–100 mL/g for Cs⁺).
- Co-contaminant effects : Perchlorate’s weak sorption enhances Cs⁺ transport in plumes with mixed contaminants .
Q. What challenges arise in quantifying perchlorate reductase activity toward this compound in microbial systems?
Enzymes like (per)chlorate reductase (PcrAB) from Dechloromonas spp. preferentially reduce ClO₄⁻ over other oxyanions (e.g., NO₃⁻). However, Cs⁺’s toxicity to microbes at high concentrations (>1 mM) inhibits enzyme activity. Methodological solutions include:
- Electrochemical assays : Monitoring Cl⁻ production via ion-selective electrodes.
- Isotopic labeling : Using ¹⁸O-enriched ClO₄⁻ to track oxygen release pathways .
Methodological Considerations
Q. How do solvent polarity and cation-anion interactions influence this compound’s solubility and reactivity in non-aqueous systems?
In polar aprotic solvents (e.g., propylene carbonate), CsClO₄ exhibits higher solubility due to weakened ion pairing. Conductivity measurements and Raman spectral deconvolution reveal three species: free ions, solvent-separated ion pairs, and contact ion pairs. The dominance of contact ion pairs in low-polarity solvents (e.g., dichloromethane) reduces reactivity in SN2 reactions .
Q. What analytical pitfalls occur when differentiating this compound from other perchlorate salts in mixed matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
